molecular formula C8H8N2O5S B13896073 Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate

Methyl 4-(acetylamino)-5-nitro-3-thiophenecarboxylate

Cat. No.: B13896073
M. Wt: 244.23 g/mol
InChI Key: ICDXLNZARWHWPZ-UHFFFAOYSA-N
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Description

Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate is a synthetic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate typically involves the nitration of a thiophene derivative followed by acetamidation. One common method includes the nitration of methyl thiophene-3-carboxylate using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to acetamidation using acetic anhydride and a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalytic amounts of acetic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The acetamido group may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Acetamido-5-nitrothiophene-2-carboxylate
  • Ethyl 4-Acetamido-5-nitrothiophene-3-carboxylate
  • Methyl 4-Acetamido-5-nitrothiophene-3-sulfonate

Uniqueness

Methyl 4-Acetamido-5-nitrothiophene-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both acetamido and nitro groups on the thiophene ring provides a distinct set of properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H8N2O5S

Molecular Weight

244.23 g/mol

IUPAC Name

methyl 4-acetamido-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C8H8N2O5S/c1-4(11)9-6-5(8(12)15-2)3-16-7(6)10(13)14/h3H,1-2H3,(H,9,11)

InChI Key

ICDXLNZARWHWPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC=C1C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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